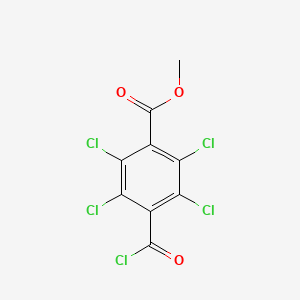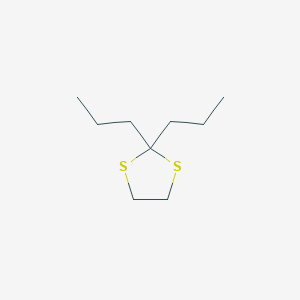
2,2-Dipropyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropyl-1,3-dithiolane is an organosulfur compound with the molecular formula C7H14S2. It belongs to the class of 1,3-dithiolanes, which are five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-dithiolane can be synthesized through the reaction of 1,3-propanedithiol with a suitable carbonyl compound, such as a ketone or aldehyde, under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted dithiolanes.
Scientific Research Applications
2,2-Dipropyl-1,3-dithiolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Dipropyl-1,3-dithiolane involves its ability to undergo various chemical transformations due to the presence of the dithiolane ring. The sulfur atoms in the ring can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,3-Dithiolane: A related compound with similar chemical properties but different substituents at the 2-position.
1,3-Dithiane: Another sulfur-containing heterocycle with a six-membered ring structure.
2,2-Dimethyl-1,3-dithiolane: A compound with methyl groups instead of propyl groups at the 2-position.
Uniqueness: The presence of propyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
6008-79-3 |
|---|---|
Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2,2-dipropyl-1,3-dithiolane |
InChI |
InChI=1S/C9H18S2/c1-3-5-9(6-4-2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI Key |
SMIGWUPYMKHWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCS1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
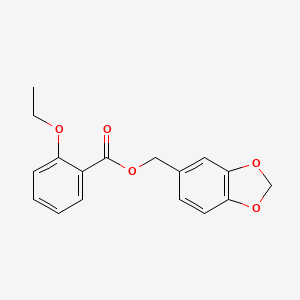
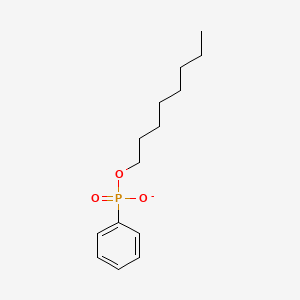

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
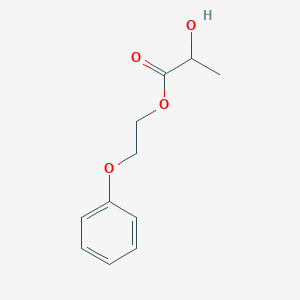
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

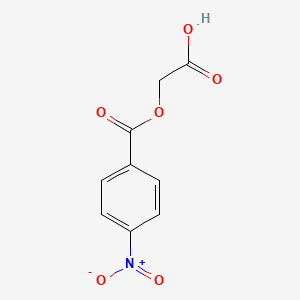
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)


